molecular formula C21H16BrClN2O2 B12005368 N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

Cat. No.: B12005368
M. Wt: 443.7 g/mol
InChI Key: RCSJZSLRMBLKQQ-ZMOGYAJESA-N
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Description

N-[(E)-(2-Bromophenyl)methylideneamino]-2-[(4-Chlorophenyl)methoxy]benzamide is a Schiff base derivative of benzamide, characterized by a bromophenylideneamino group at the N-position and a 4-chlorophenyl methoxy substituent on the benzamide ring.

Properties

Molecular Formula

C21H16BrClN2O2

Molecular Weight

443.7 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C21H16BrClN2O2/c22-19-7-3-1-5-16(19)13-24-25-21(26)18-6-2-4-8-20(18)27-14-15-9-11-17(23)12-10-15/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

RCSJZSLRMBLKQQ-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide typically involves the condensation of 2-bromobenzaldehyde with 2-[(4-chlorophenyl)methoxy]benzamide under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ primarily in substituent groups, which influence their physicochemical and biological properties. Key comparisons include:

Compound Name Substituent Modifications Key Structural Differences References
Target Compound : N-[(E)-(2-Bromophenyl)methylideneamino]-2-[(4-Chlorophenyl)methoxy]benzamide 2-Bromophenylideneamino, 4-chlorophenyl methoxy Reference compound
2-[(4-Chlorophenyl)methoxy]-N-[(4-Methoxyphenyl)methylideneamino]benzamide 4-Methoxyphenylideneamino instead of 2-bromophenylideneamino Methoxy group (electron-donating) vs. bromine (electron-withdrawing)
N-[(E)-(5-Bromo-2-prop-2-enoxyphenyl)methylideneamino]-2-[(4-Chlorophenyl)methoxy]benzamide Propenoxy group at the 2-position of the bromophenyl ring Additional allyloxy chain alters steric bulk
2-[(4-Chlorophenyl)methoxy]-N-[(E)-(3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl)methylideneamino]benzamide Pyrazole ring with 4-fluorophenyl and phenyl groups Heterocyclic ring introduces planar rigidity

Physicochemical Properties

  • Lipophilicity : The bromine and chlorine atoms in the target compound increase logP compared to methoxy-substituted analogs (e.g., ), enhancing membrane permeability .
  • Electron Effects : The electron-withdrawing bromine atom may stabilize the Schiff base moiety, whereas methoxy groups (electron-donating) could reduce electrophilicity .

Antimicrobial Activity

  • Target Compound : Halogenated benzamides often exhibit broad-spectrum antimicrobial activity. The bromine and chlorine substituents may disrupt microbial membranes or inhibit enzymes like cytochrome P450 .
  • Analog from : N-(2-(5-(4-Nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide showed potent antimicrobial activity (pMICam = 1.86 µM/mL), attributed to the nitro group’s electronegativity .
  • Analog from : N-[2-(4-Bromo-phenyl)-benzimidazol-1-yl methyl]benzamide demonstrated significant anti-inflammatory activity, suggesting halogenated benzamides may target cyclooxygenase pathways .

Anticancer Potential

  • Target Compound : The bromophenyl group may intercalate DNA or inhibit topoisomerases, while the chlorophenyl methoxy group could modulate apoptosis .
  • Analog from : A thiazolidinone derivative (Compound 10) with a hydroxybenzylidene group exhibited IC₅₀ = 18.59 µM against MCF7 cells, highlighting the role of substituent polarity in cytotoxicity .

Research Findings and Structure-Activity Relationships (SAR)

  • Topological Parameters : QSAR studies indicate that antimicrobial activity correlates with Kier’s α shape index (κα₃) and HOMO energy levels, suggesting planar structures (e.g., pyrazole in ) enhance binding to microbial targets .
  • Halogen Effects : Bromine and chlorine improve bioactivity by increasing molecular weight and van der Waals interactions, as seen in ’s bromophenyl-benzimidazole derivatives .
  • Steric Effects: Bulky substituents (e.g., propenoxy in ) may reduce activity by hindering target binding, while smaller groups (e.g., methoxy in ) balance lipophilicity and solubility.

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